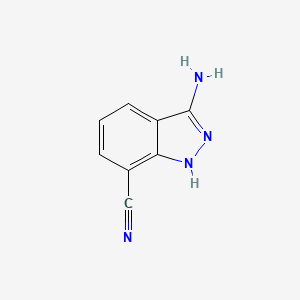

3-Amino-1H-indazole-7-carbonitrile

Vue d'ensemble

Description

3-Amino-1H-indazole-7-carbonitrile is a heterocyclic organic compound that features an indazole core structure. Indazoles are known for their diverse biological activities and are found in various natural products and pharmaceuticals. The presence of an amino group at the 3-position and a nitrile group at the 7-position of the indazole ring makes this compound particularly interesting for synthetic and medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1H-indazole-7-carbonitrile typically involves the construction of the indazole ring followed by functionalization at the desired positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-nitrobenzyl cyanide with hydrazine can lead to the formation of the indazole ring, followed by reduction to introduce the amino group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. Continuous flow reactors and other advanced technologies may be employed to scale up the production process.

Analyse Des Réactions Chimiques

Types of Reactions

3-Amino-1H-indazole-7-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitrile group can be reduced to form amines or other functional groups.

Substitution: Electrophilic substitution reactions can occur at the indazole ring, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the nitrile group can produce primary amines.

Applications De Recherche Scientifique

Antitumor Activity

Recent studies have highlighted the antitumor potential of 3-Amino-1H-indazole-7-carbonitrile derivatives. For instance, a study demonstrated that certain indazole derivatives exhibited promising inhibitory effects against various cancer cell lines, including K562 (a chronic myeloid leukemia cell line) with an IC50 value of 5.15 µM. These compounds were noted for their selectivity towards normal cells, suggesting a favorable therapeutic index . The mechanism of action often involves the modulation of apoptosis pathways and inhibition of key proteins such as Bcl2 and p53/MDM2 .

Enzyme Inhibition

The indazole scaffold has been extensively studied for its ability to inhibit various enzymes relevant to cancer progression. For example, derivatives of this compound have shown potent inhibitory activity against indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in immune evasion by tumors. One derivative displayed an IC50 value of 5.3 µM, indicating significant potential for enhancing anti-tumor immunity . Additionally, research has indicated that these compounds can inhibit Aurora kinases, which are crucial for cell division and have been implicated in various cancers .

Molecular Docking Studies

Molecular docking studies have been instrumental in elucidating the binding interactions of this compound derivatives with target proteins. These studies utilize software such as AutoDock to predict binding affinities and orientations within active sites of target enzymes or receptors. For instance, a study reported that specific derivatives exhibited high binding energy values against renal cancer-associated proteins, suggesting their potential as targeted therapeutics .

Synthesis Methodologies

The synthesis of this compound and its derivatives typically involves several key reactions:

- Suzuki Coupling : This method is employed to form carbon-carbon bonds between boronic acids and halogenated indazoles, allowing for the introduction of various substituents that enhance biological activity .

- Amidation Reactions : The formation of amide bonds is crucial in creating derivatives with enhanced pharmacological profiles. These reactions often utilize coupling reagents to facilitate the formation of stable amides from carboxylic acids and amines .

Case Studies

Several case studies illustrate the practical applications of this compound:

Mécanisme D'action

The mechanism of action of 3-Amino-1H-indazole-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparaison Avec Des Composés Similaires

Similar Compounds

1H-Indazole-3-carboxylic acid: Similar indazole core with a carboxylic acid group.

3-Amino-1H-indazole-5-carbonitrile: Similar structure with the nitrile group at a different position.

7-Nitro-1H-indazole: Similar structure with a nitro group instead of an amino group.

Uniqueness

3-Amino-1H-indazole-7-carbonitrile is unique due to the specific positioning of the amino and nitrile groups, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications .

Activité Biologique

3-Amino-1H-indazole-7-carbonitrile is a heterocyclic compound belonging to the indazole family, characterized by its unique bicyclic structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. The molecular formula for this compound is C₈H₆N₄, with a molecular weight of approximately 149.15 g/mol. Its structure includes an amino group at the 3-position and a cyano group at the 7-position, which are crucial for its biological interactions and activities .

Anticancer Properties

Research indicates that this compound can inhibit the growth of various cancer cell lines. For instance, in studies involving human chronic myeloid leukemia (K562) and lung cancer (A549) cell lines, the compound demonstrated significant antiproliferative effects with IC50 values indicating effective concentrations for inhibiting cell growth .

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Selectivity (Normal Cells) |

|---|---|---|

| K562 | 5.15 | HEK-293: 33.2 |

| A549 | Not specified | Not specified |

| PC-3 | Not specified | Not specified |

| Hep-G2 | Not specified | Not specified |

These findings suggest that this compound could serve as a scaffold for developing low-toxicity anticancer agents.

Anti-inflammatory Effects

The compound's ability to inhibit nitric oxide synthases highlights its potential role in managing inflammatory conditions. By modulating enzyme activity, it may reduce inflammation-related symptoms and contribute to therapeutic strategies against chronic inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various substitutions that can enhance or alter its biological activity. Comparisons with similar compounds reveal significant insights into how modifications can affect efficacy:

Table 2: Comparison of Similar Compounds

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 3-Amino-1H-indazole-6-carbonitrile | 0.89 | Different cyano group position affecting reactivity |

| 6-Bromo-1H-indazole-4-carbonitrile | 0.74 | Bromine substitution alters electronic properties |

| 3-Methyl-1H-indazole-5-carbonitrile | 0.71 | Methyl group influences solubility and lipophilicity |

These variations illustrate how structural differences impact biological behavior and potential applications in medicinal chemistry .

Case Studies

Recent studies have explored the efficacy of indazole derivatives, including this compound, in various contexts:

- Antitumor Activity : A study found that indazole derivatives exhibited significant inhibition against K562 cells, indicating that structural modifications could enhance anticancer properties .

- Biofilm Inhibition : Although not directly related to this specific compound, related indazole structures have shown effectiveness against biofilm-forming bacteria, suggesting broader implications for antimicrobial applications .

Propriétés

IUPAC Name |

3-amino-1H-indazole-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c9-4-5-2-1-3-6-7(5)11-12-8(6)10/h1-3H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHCJGVHKGTEFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)C(=NN2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635947 | |

| Record name | 3-Amino-1H-indazole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137451-25-2 | |

| Record name | 3-Amino-1H-indazole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.